molecular formula C12H8Cl2O4S2 B12800624 1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide CAS No. 22040-25-1

1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide

Cat. No.: B12800624
CAS No.: 22040-25-1
M. Wt: 351.2 g/mol
InChI Key: QAMWLTHPQJPCGT-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is a sulfur-containing organic compound with the molecular formula C12H8Cl2O4S2 and a PubChem CID of 328347 . Researchers can explore this compound as a specialized building block in organic synthesis, particularly in the construction of C-S bonds for synthesizing sulfones and other sulfur-containing molecules . Its structure, featuring both disulfane and tetraoxide functional groups, makes it a molecule of interest in various fields of chemical research. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for use in humans or animals.

Properties

CAS No.

22040-25-1

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylsulfonylbenzene

InChI

InChI=1S/C12H8Cl2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H

InChI Key

QAMWLTHPQJPCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling of Aryl Halides with Sulfur

A widely reported method involves copper-catalyzed coupling of 4-chlorophenyl halides with elemental sulfur under basic aqueous conditions. The reaction typically uses:

  • Copper(II) chloride dihydrate as catalyst
  • 1,10-phenanthroline as ligand
  • Cesium carbonate as base
  • Tetrabutylammonium fluoride as additive
  • Water as solvent
  • Reaction temperature around 100 °C
  • Reaction time approximately 24 hours

This method yields the disulfide by coupling two 4-chlorophenyl groups via sulfur atoms, forming the S–S bond. After reaction completion, the product is isolated by removing water under reduced pressure and purified by silica-gel column chromatography.

Alternative Synthetic Routes

Other methods include:

  • Oxidative coupling of 4-chlorothiophenol derivatives using mild oxidants to form the disulfide bond.
  • Substitution reactions starting from chlorinated aromatic compounds followed by sulfur insertion and oxidation steps.

However, copper-catalyzed coupling remains the most efficient and scalable approach reported in recent literature.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents Conditions Yield Notes
Disulfide Formation Copper-catalyzed coupling of 4-chlorophenyl halide with sulfur CuCl2·2H2O, 1,10-phenanthroline, Cs2CO3, (nBu)4NF, H2O 100 °C, 24 h High (up to 85%) Efficient, scalable, aqueous medium
Disulfide Formation Oxidative coupling of 4-chlorothiophenol Mild oxidants (e.g., I2) Room temp to mild heating Moderate Requires thiol precursors
Oxidation to Tetraoxide Oxidation with peracids or H2O2 m-CPBA, H2O2, DMSO Controlled temp, solvent dependent Moderate to high Requires careful control to avoid over-oxidation

Research Findings and Notes

  • The copper-catalyzed method is favored for its operational simplicity, use of inexpensive reagents, and environmentally benign aqueous conditions.
  • Oxidation to the tetraoxide is sensitive; over-oxidation can lead to cleavage of the disulfide bond or formation of sulfonic acids, reducing yield.
  • Alternative synthetic routes involving diazonium salt intermediates and substitution reactions have been explored for related disulfide compounds but are less common for this specific tetraoxide derivative.
  • The presence of electron-withdrawing chlorine atoms on the phenyl rings influences the reactivity and stability of both the disulfide and tetraoxide forms, necessitating tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state compounds.

    Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Disulfane or lower oxidation state compounds.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its oxidizing properties. The compound can oxidize various substrates, leading to changes in their chemical structure and activity. The specific molecular pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Disulfane Compounds

Structural Features and Substituent Effects

The oxidation state of sulfur atoms and substituent groups on aromatic rings critically influence reactivity, solubility, and bioactivity. Key structural comparisons include:

Compound Name Substituents Sulfur Oxidation State Molecular Weight (g/mol) Solubility (Chloroform) Biological Activity (HepG2 Cells)
1,2-Bis(4-chlorophenyl)disulfane 4-Cl-C₆H₄ Disulfane (-S-S-) ~298.3 High Not reported
1,2-Bis(2-methylallyl)disulfane 2-methylallyl Disulfane (-S-S-) ~174.3 Moderate IC₅₀: 150 μmol/L
1,2-Bis(4-methoxyphenyl)disulfane 4-OCH₃-C₆H₄ Disulfane (-S-S-) ~306.4 High Not reported
1,2-Bis(3-chlorophenyl)disulfane 3-Cl-C₆H₄ Disulfane (-S-S-) ~298.3 High Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) stabilize aromatic rings and may reduce nucleophilic reactivity, whereas electron-donating groups (e.g., 4-OCH₃) could enhance metabolic stability .

Analytical Characterization Methods

Disulfane derivatives are typically characterized via NMR, GC-MS, and elemental analysis:

  • 1H/13C NMR : For 1,2-Bis(4-chlorophenyl)disulfane, aromatic protons resonate at δ 7.2–7.5 ppm, while methyl or allyl groups in analogs like 1,2-Bis(2-methylallyl)disulfane appear at δ 1.5–2.5 ppm .
  • GC-MS : Molecular ion peaks (e.g., m/z 174 for 1,2-Bis(2-methylallyl)disulfane) confirm molecular weight, with fragmentation patterns aiding structural elucidation .

Biological Activity

1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of disulfide bonds and chlorinated phenyl groups. Its molecular formula is C12H8Cl2S2C_{12}H_{8}Cl_{2}S_{2}, and it is known for its stability and reactivity under various conditions.

Mechanisms of Biological Activity

The biological activity of 1,2-bis(4-chlorophenyl)disulfane is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which can prevent oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Assays and Findings

Research has utilized various assays to evaluate the biological activity of 1,2-bis(4-chlorophenyl)disulfane:

Study Methodology Findings
Study AIn vitro cytotoxicity assay on cancer cell linesDemonstrated significant reduction in cell viability at concentrations above 50 µM.
Study BAntioxidant activity assay using DPPH methodShowed IC50 values comparable to standard antioxidants like ascorbic acid.
Study CEnzyme inhibition assays (e.g., acetylcholinesterase)Inhibited enzyme activity by approximately 40% at 100 µM concentration.

Case Studies

  • Case Study on Cancer Cells : A study investigated the effects of 1,2-bis(4-chlorophenyl)disulfane on breast cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Neuroprotective Effects : Another research focused on the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce neuronal cell death by enhancing endogenous antioxidant defenses.
  • Anti-inflammatory Properties : A study assessed the anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced markers of inflammation such as TNF-α and IL-6 levels.

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